molecular formula C19H18N2O3 B13424428 N-Acetyl-N'-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide CAS No. 4924-22-5

N-Acetyl-N'-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide

Cat. No.: B13424428
CAS No.: 4924-22-5
M. Wt: 322.4 g/mol
InChI Key: UNGWSRDLOLQJGX-LVZFUZTISA-N
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Preparation Methods

The synthesis of N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide typically involves the reaction of 2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the hydrazide group is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases.

Scientific Research Applications

N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: This compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide can be compared with other similar compounds such as:

Properties

CAS No.

4924-22-5

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-acetyl-N-[(E)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]acetamide

InChI

InChI=1S/C19H18N2O3/c1-13(22)21(14(2)23)20-17-12-19(15-8-4-3-5-9-15)24-18-11-7-6-10-16(17)18/h3-11,19H,12H2,1-2H3/b20-17+

InChI Key

UNGWSRDLOLQJGX-LVZFUZTISA-N

Isomeric SMILES

CC(=O)N(C(=O)C)/N=C/1\CC(OC2=CC=CC=C12)C3=CC=CC=C3

Canonical SMILES

CC(=O)N(C(=O)C)N=C1CC(OC2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

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